Crude Griffonia extracts confound bioassays with 5-HTP and lack stereochemical control. SMolecule's pure Griffonilide eliminates these variables. - Purity: ≥98% by HPLC, >99% enantiomeric excess - Validated antifungal activity against C. albicans; insecticidal against S. frugiperda - Consistent batch-to-batch for reproducible research. Ready for immediate global shipment.
Griffonilide is a naturally occurring butenolide, a class of α,β-unsaturated γ-lactones, isolated from the roots and tubers of plants such as *Griffonia simplicifolia* and *Tylosema esculentum*. [REFS-1, REFS-2] As a chiral molecule, its biological properties are intrinsically linked to its specific stereoconfiguration, [6R-(6α,7β,7aβ)]-7,7a-Dihydro-6,7-dihydroxy-2(6H)-benzofuranone. [3] While the crude plant extracts are more widely known for their high concentration of the neuroactive precursor 5-Hydroxytryptophan (5-HTP), pure Griffonilide is investigated for its distinct antifungal and insecticidal properties, making it a target for research in agrochemicals and natural product-based drug discovery. [4]
Chiral lactone with (6R,7S,7aS) configuration for stereochemical-control studies
Natural product analytical standard; reported QC marker for S. adoxoides authentication
Supports antimicrobial screening and anti-inflammatory assay research; distinct from co-occurring alkaloids
Procuring a generic substitute for Griffonilide introduces significant risks to experimental validity and reproducibility. Crude *Griffonia simplicifolia* extracts, a common alternative, are rich in confounding bioactive compounds, most notably 5-HTP, which can mask or alter the specific activity of Griffonilide. [REFS-1, REFS-2] Furthermore, as a chiral compound, the biological activity of Griffonilide is dependent on its precise three-dimensional structure. [3] Opting for a cheaper, non-stereospecific synthetic analogue or a racemic mixture can lead to drastically lower potency or unpredictable off-target effects, as the unnatural enantiomer effectively acts as an impurity. [4] For any quantitative bioassay, from antifungal screening to mechanism-of-action studies, the use of pure, stereospecifically correct Griffonilide is essential to generate reliable and publishable data.
Stereochemical mismatch
7-epi-griffonilide may not reproduce the same assay response due to inverted C-7 configuration.
Activity profile divergence
Co-occurring alkaloids (e.g., berberine) may shift the antimicrobial endpoint context; griffonilide exhibits a moderate-spectrum profile.
QC marker substitution
Substituting with β-sitosterol or daucosterol may not directly support authentication methods developed for griffonilide as a discriminatory marker.
In comparative antifungal assays, pure Griffonilide demonstrates significantly higher potency than the unpurified material from which it is derived. Against the pathogenic yeast *Candida albicans*, pure Griffonilide exhibited a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. In contrast, the crude methanolic root extract of *Griffonia simplicifolia* was largely inactive, with an MIC greater than 256 µg/mL. [1] This highlights the necessity of purification to achieve meaningful antifungal activity and concentration-dependent results.
| Evidence Dimension | Antifungal Potency (MIC) |
| Target Compound Data | 16 µg/mL |
| Comparator Or Baseline | Crude *G. simplicifolia* root extract: > 256 µg/mL |
| Quantified Difference | > 16-fold higher potency |
| Conditions | In vitro broth microdilution assay against *Candida albicans*. |
This justifies procuring the isolated compound over inexpensive crude extracts for any research requiring reliable antifungal efficacy and dose-response data.
Supports antimicrobial screening context; moderate-spectrum profile distinct from berberine.
Assay conditions differ; direct quantitative comparison may not transfer.
Not all butenolides exhibit the same biological activity profile. When tested for insecticidal properties against the larvae of the agricultural pest *Spodoptera frugiperda* (fall armyworm), Griffonilide induced 85% mortality at a concentration of 100 ppm. [1] A structurally similar, synthetically accessible butenolide lacking the diol functionality (5-methyl-2(5H)-furanone) showed only 20% mortality under identical conditions. This demonstrates that the specific dihydroxy substitution pattern of Griffonilide is critical for its targeted insecticidal activity.
| Evidence Dimension | Insecticidal Activity (% Mortality) |
| Target Compound Data | 85% mortality at 100 ppm |
| Comparator Or Baseline | 5-methyl-2(5H)-furanone: 20% mortality at 100 ppm |
| Quantified Difference | 4.25x greater mortality |
| Conditions | Larval feeding assay against *Spodoptera frugiperda*. |
For researchers investigating specific structure-activity relationships, this evidence shows that simpler, more common butenolides are not functionally interchangeable with Griffonilide.
Reported anti-inflammatory assay response; data to verify in specific model.
Source context limits direct benchmarking.
Griffonilide serves as a well-characterized starting material for the semi-synthesis of novel derivatives. Its vicinal diol functionality provides a specific and reliable reaction site for chemical modification, such as esterification or etherification, to explore structure-activity relationships. For example, the synthesis of a diacetate derivative proceeds with a yield of 92% under standard acylation conditions, demonstrating high conversion and stability of the butenolide core. [1] Using a crude plant extract as a starting material would make such specific modifications impossible due to the presence of numerous other reactive functional groups, leading to a complex and inseparable product mixture.
| Evidence Dimension | Synthetic Reaction Yield |
| Target Compound Data | 92% yield (diacetate derivative) |
| Comparator Or Baseline | Crude Extract: Unsuitable for specific derivatization (yield not applicable) |
| Quantified Difference | Enables specific chemical modification |
| Conditions | Semi-synthesis via acetylation. |
This makes pure Griffonilide the only viable choice for medicinal chemistry programs aiming to create novel analogs based on its natural scaffold.
Supports authentication method development; key marker for S. adoxoides.
OPLS-DA model; 38-sample set.
Epimer distinction may affect biological assay interpretation.
Isolated from B. pentandra; 2D NMR confirmation.
For research programs developing new antifungal treatments, pure Griffonilide provides a validated starting point with known potency against pathogenic yeasts like *Candida albicans*. [1] Its defined structure allows for accurate dose-response calculations and reliable synergy studies when combined with other antifungal agents, a task impossible with variable crude extracts.
In the search for new bio-insecticides, Griffonilide's demonstrated and specific activity against key agricultural pests like *Spodoptera frugiperda* makes it a relevant lead compound. [1] Procuring the pure material is essential for mode-of-action studies and for developing formulations where performance must be consistent and attributable to a single active ingredient.
Griffonilide's stable butenolide core and reactive diol handles make it an ideal scaffold for synthetic modification. [2] Research groups aiming to design more potent or selective analogs require the pure compound as a starting material to ensure that observed changes in bioactivity can be directly correlated with specific structural changes.